molecular formula C13H16N4O2 B2381008 3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide CAS No. 2415469-63-3

3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide

Cat. No.: B2381008
CAS No.: 2415469-63-3
M. Wt: 260.297
InChI Key: QVTVWMUOIRTTEV-UHFFFAOYSA-N
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Description

This compound is characterized by its complex heterocyclic framework, which includes a pyrazinoindazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyrazinoindazole core, followed by the introduction of the propanamide group. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The scalability of the synthesis process may vary depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Scientific Research Applications

3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanoic acid
  • 3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)butanamide

Uniqueness

3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide is unique due to its specific structural features and the presence of the propanamide group

Properties

IUPAC Name

3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c14-11(18)5-6-16-7-8-17-12(13(16)19)9-3-1-2-4-10(9)15-17/h7-8H,1-6H2,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTVWMUOIRTTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN(C(=O)C3=C2C1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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